molecular formula C9H13N5O4 B10783917 Theophylline Glycinate

Theophylline Glycinate

Cat. No.: B10783917
M. Wt: 255.23 g/mol
InChI Key: HXSKWEQQPCKYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Theophylline Glycinate can be synthesized by reacting theophylline with glycine in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving theophylline in a sodium hydroxide solution, followed by the addition of glycine. The mixture is then heated gently to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. Theophylline and glycine are mixed in equimolar proportions with sodium hydroxide in a controlled environment. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The resulting product is filtered, dried, and packaged for use .

Chemical Reactions Analysis

Types of Reactions: Theophylline Glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydration: Water or humid conditions.

    Oxidation: Oxygen or oxidizing agents such as hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Caffeine
  • Theobromine
  • Aminophylline (a combination of theophylline and ethylenediamine)

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

IUPAC Name

2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5)

InChI Key

HXSKWEQQPCKYIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N

Origin of Product

United States

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